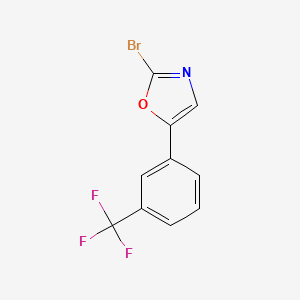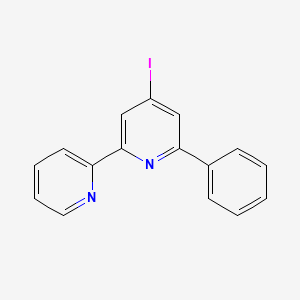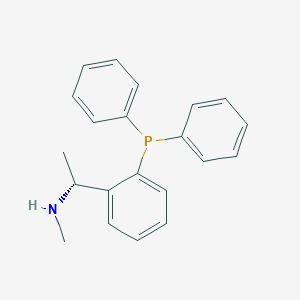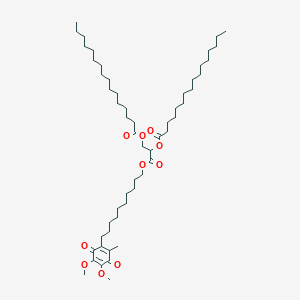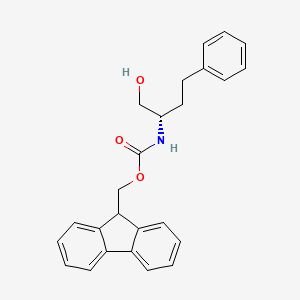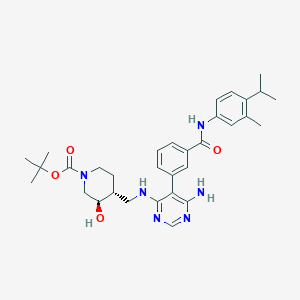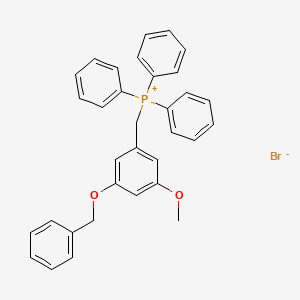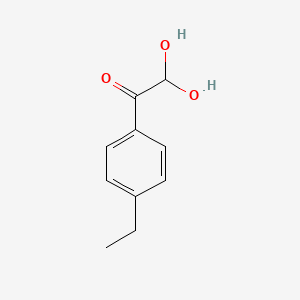
4,4'-Bis(pyridin-4-ylethynyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is an organic compound that features two pyridine rings connected by ethynyl groups to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative of pyridine and a halogenated biphenyl compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethylene or ethane derivatives.
Applications De Recherche Scientifique
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s ability to form coordination complexes makes it useful in studying metal-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(pyridin-4-ylethynyl)benzene: Similar structure but with a benzene core instead of biphenyl.
2,2’-Bipyridine: A simpler compound with two pyridine rings directly connected.
4,4’-Bipyridine: Another related compound with two pyridine rings connected by a single bond.
Uniqueness
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and electronic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C26H16N2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[2-[4-[4-(2-pyridin-4-ylethynyl)phenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C26H16N2/c1(3-23-13-17-27-18-14-23)21-5-9-25(10-6-21)26-11-7-22(8-12-26)2-4-24-15-19-28-20-16-24/h5-20H |
Clé InChI |
LYDZWJOTJXUVRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C3=CC=C(C=C3)C#CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
